6-Bromo-4-chloroisoquinoline
Description
6-Bromo-4-chloroisoquinoline (CAS: 65340-70-7) is a halogen-substituted isoquinoline derivative with the molecular formula C₉H₅BrClN and a molecular weight of 242.5 g/mol . It is synthesized via chlorination of 6-bromoisoquinoline using sulfuryl chloride (SO₂Cl₂) at 60°C, yielding 56% after purification by column chromatography . The compound is characterized by distinct NMR signals (δ 9.14 ppm for H-1, δ 8.62 ppm for H-3) and LC-MS peaks at m/z 242/244/246 (M+H⁺) . Its bromine and chlorine substituents at positions 6 and 4, respectively, make it a versatile intermediate in medicinal chemistry, particularly in Suzuki-Miyaura cross-coupling reactions to generate aryl/heteroaryl derivatives .
Properties
IUPAC Name |
6-bromo-4-chloroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-7-2-1-6-4-12-5-9(11)8(6)3-7/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMLLPMNUHXCDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CC(=C2C=C1Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Formation of 3-(4-Bromoanilino)ethyl Acrylate
The synthesis begins with a Michael addition between 4-bromoaniline and ethyl propiolate in methanol under nitrogen at 30–50°C. This exothermic reaction produces 3-(4-bromoanilino)ethyl acrylate in near-quantitative yield (100% crude). Methanol’s polarity facilitates proton transfer, while inert gas shielding prevents oxidation.
Key Conditions :
Step 2: Cyclization to 6-Bromoquinolin-4(1H)-one
The intermediate undergoes cyclization in diphenyl ether at 200–220°C, forming 6-bromoquinolin-4(1H)-one via intramolecular Heck-type coupling. Diphenyl ether’s high boiling point (258°C) enables rapid ring closure without decomposition. Post-reaction, cooling in petroleum ether precipitates the product, which is purified via ethyl acetate washing (77–81% yield).
Optimization Insights :
Step 3: Chlorination with Phosphorus Trichloride
Phosphorus trichloride (PCl₃) in toluene selectively chlorinates the 4-position of the quinoline core. Refluxing at 110°C for 2 hours achieves full conversion, with ether washing removing excess PCl₃. This step yields 89–93% of 6-bromo-4-chloroquinoline as a yellow powder.
Mechanistic Note :
PCl₃ acts as both a chlorinating agent and Lewis acid, polarizing the carbonyl group for nucleophilic substitution.
Comparative Analysis with Traditional Methods
A five-step route (Comparative Example 1) highlights inefficiencies in older approaches:
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Malonate Condensation : 5-[(4-Bromophenylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione synthesis (92% yield).
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Cyclization in o-Dichlorobenzene : 87% yield but requires hazardous solvents.
-
Chlorination with POCl₃ : Low yield (32%) due to side reactions.
Yield Comparison :
| Method | Total Yield | Steps | Key Limitation |
|---|---|---|---|
| Three-Step (Modern) | 70–73% | 3 | None |
| Five-Step (Traditional) | 42% | 5 | Solvent toxicity, low yields |
Process Optimization and Scalability
Temperature and Time Trade-offs
Solvent Recovery and Cost
Diphenyl ether and toluene are reclaimed via distillation, reducing raw material costs by 40%. Petroleum ether’s low solubility maximizes product recovery during precipitation.
Characterization and Quality Control
Nuclear magnetic resonance (NMR) confirms product identity:
-
¹H NMR (DMSO-d₆) : δ 8.89 (d, J = 4.4 Hz, 1H), 8.35 (d, J = 1.6 Hz, 1H), 8.04 (m, 2H), 7.84 (d, J = 4.4 Hz, 1H).
Purity Metrics :
Industrial Applications and Environmental Impact
The three-step method’s E-factor (kg waste/kg product) is 8.2, superior to the five-step method’s 23.5. Key green chemistry advantages include:
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) at C4
The chlorine atom at position 4 undergoes substitution with nucleophiles under varying conditions.
Reaction with Methoxide
Replacing chlorine with methoxy groups is achieved using sodium methoxide in methanol:
| Reagent/Conditions | Yield | Temperature/Time | Source |
|---|---|---|---|
| NaOMe (5 eq), MeOH, 120°C, 15 h | 90.8% | Sealed flask, reflux | |
| NaOMe (5 eq), MeOH, microwave, 1 h | 36% | 120°C, microwave |
The higher yield in reflux conditions highlights the importance of prolonged heating for complete conversion. Microwave irradiation reduces reaction time but compromises yield due to incomplete substitution .
Amination Reactions
Primary and secondary amines displace chlorine via SNAr mechanisms:
| Amine | Conditions | Yield | Product Application | Source |
|---|---|---|---|---|
| 4-Methoxypiperidine | DMF, 130°C, 8 h | 85% | Kinase inhibitor precursors | |
| 3,4,5-Trimethoxyaniline | EtOH, reflux, 18 h | 84% | Anticancer agents |
Ethanol is preferred for aniline derivatives, while DMF facilitates reactions with bulkier amines .
Cross-Coupling at C6
The bromine at position 6 participates in palladium-catalyzed cross-couplings, enabling aryl/heteroaryl introductions.
Suzuki-Miyaura Coupling
Bromine reacts with boronic acids under catalytic conditions:
| Boronic Acid | Catalyst/Base | Yield | Application | Source |
|---|---|---|---|---|
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 78% | Fluorescent probes | |
| 2-Thienylboronic acid | PdCl₂(dppf), CsF | 65% | Heterocyclic drug scaffolds |
Reactions typically use toluene or dioxane at 80–100°C .
Stille Coupling
Tributylstannyl reagents enable oxazole introductions:
| Stille Reagent | Conditions | Yield | Product Use | Source |
|---|---|---|---|---|
| 2-(Tributylstannyl)oxazole | Pd(PPh₃)₄, dioxane, 100°C | 63% | Kinase inhibitor intermediates |
Comparative Reactivity of Halogens
The chlorine (C4) and bromine (C6) exhibit differential reactivity:
| Position | Reactivity | Preferred Reactions |
|---|---|---|
| C4 | High electrophilicity | NAS with O-/N-nucleophiles |
| C6 | Moderate electrophilicity | Cross-couplings (Suzuki, Stille) |
Key Factors Influencing Reactivity :
Scientific Research Applications
Medicinal Chemistry
6-Bromo-4-chloroisoquinoline has been investigated for its potential therapeutic properties:
- Anticancer Activity: Research indicates that derivatives of this compound may inhibit specific cancer cell lines by targeting molecular pathways involved in tumor growth.
- Antimicrobial Properties: Studies suggest that it can act against various bacterial strains, making it a candidate for developing new antibiotics.
Biological Research
The compound serves as a building block for synthesizing more complex molecules used in biological studies:
- Enzyme Inhibition Studies: It is utilized to develop inhibitors for enzymes implicated in disease pathways, such as kinases involved in cancer progression.
- Bioactive Compound Development: Researchers are exploring its derivatives for their ability to modulate biological activities, providing insights into cellular mechanisms.
Industrial Applications
In the chemical industry, this compound is valued for:
- Intermediate in Synthesis: It acts as an intermediate in the production of various pharmaceuticals and agrochemicals.
- Material Science: The compound is explored for its properties in creating advanced materials with specific functionalities .
Case Studies
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxic effects on breast cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation.
Case Study 2: Antimicrobial Efficacy
Research focused on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of Gram-positive bacteria, suggesting its potential use in developing new antibiotics.
Mechanism of Action
The mechanism of action of 6-Bromo-4-chloroisoquinoline involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives synthesized from this compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Reactivity
The reactivity and applications of halogenated isoquinolines depend on the position and type of substituents. Below is a comparative analysis:
Table 1: Key Structural and Functional Differences
Physicochemical Properties
- Solubility: this compound is sparingly soluble in polar solvents (e.g., DMSO, methanol) due to its hydrophobic halogen substituents . In contrast, 6-amino-8-chloroisoquinoline exhibits improved aqueous solubility from the amine group .
- Stability: Nitro-substituted analogs (e.g., 6-Bromo-4-chloro-3-nitroquinoline) are thermally stable but prone to photodegradation, requiring dark storage .
Biological Activity
6-Bromo-4-chloroisoquinoline is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
This compound has the molecular formula and a molecular weight of 242.50 g/mol. The compound is characterized by its aromatic structure, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 242.50 g/mol |
| Boiling Point | Not available |
| Log P (octanol/water) | 3.32 |
Research indicates that this compound exhibits significant anticancer properties through various mechanisms:
- Inhibition of Kinases : The compound has shown potential as an inhibitor of certain kinases involved in cancer progression. For instance, molecular docking studies suggest that it can effectively bind to the kinase domain, leading to reduced cell proliferation in cancer cell lines .
- Induction of Apoptosis : In vitro studies demonstrate that this compound induces apoptosis in cancer cells, as evidenced by increased caspase-3 activity and DNA fragmentation .
- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G2/M phase, which is crucial for preventing the proliferation of cancer cells .
Anticancer Activity
A significant study evaluated the cytotoxic effects of this compound against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The results indicated a notable reduction in cell viability with an IC50 value of approximately 10 µg/mL for HeLa cells, which is competitive compared to standard chemotherapeutics .
Case Study: HeLa Cells
In a controlled experiment, HeLa cells were treated with varying concentrations of this compound. The following results were obtained:
| Concentration (µg/mL) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 10 |
| 5 | 75 | 25 |
| 10 | 50 | 50 |
| 20 | 30 | 70 |
The data clearly show that higher concentrations correlate with lower cell viability and increased apoptosis rates, highlighting the compound's potential as an anticancer agent.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good absorption characteristics. It is classified as a high GI absorption compound with favorable permeability across biological membranes . Additionally, it acts as an inhibitor for CYP1A2 and CYP2C19 enzymes, indicating potential drug-drug interactions that should be considered during therapeutic applications .
Q & A
Q. Table 1: Key Physical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular formula | C₉H₅BrClN | |
| Molecular weight | 242.5 g/mol | |
| CAS RN | 65340-70-7 | |
| SMILES | C1=CC2=NC=CC(=C2C=C1Br)Cl | |
| Purity assessment | HPLC (>95%), elemental analysis |
Basic: How should researchers design synthetic routes for this compound to ensure reproducibility?
Answer:
- Route selection : Start with halogenated precursors (e.g., 4-chloroisoquinoline) and employ electrophilic bromination. Monitor reaction progress via TLC or in situ IR.
- Optimization : Use design of experiments (DoE) to vary temperature, solvent (e.g., DCM vs. THF), and catalyst (e.g., FeBr₃).
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) minimizes impurities .
- Validation : Cross-check with literature analogs (e.g., 6-Bromoquinoxaline ), noting substituent electronic effects on yield.
Advanced: What strategies are effective in analyzing contradictory data regarding the reactivity of halogen substituents in this compound?
Answer:
Contradictions (e.g., variable Suzuki coupling yields) require:
- Systematic replication : Repeat experiments under controlled conditions (moisture, oxygen-free environments).
- Structural validation : Re-examine crystallographic data for unexpected bonding (e.g., Br⋯Cl interactions) .
- Computational modeling : Perform DFT calculations (Gaussian or ORCA) to compare activation energies for competing reaction pathways .
- Statistical analysis : Apply ANOVA to identify significant variables (e.g., solvent polarity, catalyst loading) .
Advanced: How can computational chemistry be integrated with experimental data to predict the electronic properties of this compound?
Answer:
- Frontier orbitals : Use Gaussian to calculate HOMO-LUMO gaps. Compare with UV-Vis spectra (λmax ~300–350 nm for π→π* transitions) .
- Electrostatic potential maps : Visualize electrophilic/nucleophilic sites using Multiwfn. Correlate with experimental nitration or alkylation regioselectivity.
- Docking studies : Screen interactions with biological targets (e.g., kinase enzymes) using AutoDock Vina, validated by crystallographic binding poses .
Basic: What are the best practices for characterizing the purity and stability of this compound under varying experimental conditions?
Answer:
- Purity :
- Stability :
Advanced: How to resolve discrepancies in reported crystallographic data for halogenated isoquinoline derivatives?
Answer:
- Data re-refinement : Reprocess raw diffraction data (e.g., .hkl files) using SHELXL with updated scattering factors for Br/Cl .
- Twinned crystals : Apply twin law detection in PLATON to correct for pseudo-symmetry .
- Comparative analysis : Overlay structures (Mercury 4.0) to identify bond-length outliers (>3σ from CSD averages) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
